Aspartic acid methyl ester

Description

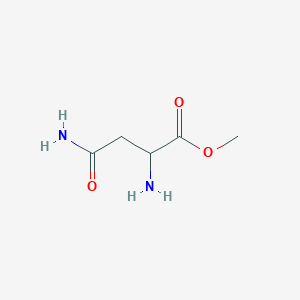

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4-diamino-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBUDPXCXXQEOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance As a Fundamental Amino Acid Derivative

Aspartic acid methyl ester is a derivative of aspartic acid, one of the 20 proteinogenic amino acids that are the fundamental constituents of proteins. pharmaffiliates.comjchps.com The presence of the methyl ester group, in place of the carboxylic acid's hydroxyl group, imparts distinct chemical properties that are advantageous in various research applications. This modification enhances its solubility and stability in certain solvents, facilitating its use in synthetic reactions. chemimpex.comchemimpex.com

The compound exists in different isomeric forms, including α-methyl and β-methyl esters, depending on which of the two carboxyl groups of aspartic acid is esterified. These isomers can be synthesized with high regioselectivity. For instance, the β-methyl ester can be prepared by reacting L-aspartic acid with methanol (B129727) in the presence of an acid catalyst like thionyl chloride or hydrogen chloride. jchps.com The choice of isomer and the presence of protecting groups on the amino function, such as the benzyloxycarbonyl (Z) or fluorenylmethoxycarbonyl (Fmoc) group, further expand its utility in complex molecular constructions. chemimpex.comchemimpex.comcymitquimica.com

Interactive Data Table: Properties of this compound Variants

| Property | L-Aspartic acid β-methyl ester hydrochloride | Z-L-aspartic acid α-methyl ester | DL-Aspartic acid α-methyl ester |

| Molecular Formula | C5H9NO4 · HCl sigmaaldrich.com | C13H15NO6 chemimpex.com | C5H9NO4 chemimpex.com |

| Molecular Weight | 183.59 g/mol sigmaaldrich.com | 281.27 g/mol chemimpex.com | 147.1 g/mol chemimpex.com |

| Appearance | White powder sigmaaldrich.com | White to off-white powder chemimpex.com | White powder chemimpex.com |

| CAS Number | 16856-13-6 sigmaaldrich.com | 4668-42-2 chemimpex.com | 65414-77-9 chemimpex.com |

| Storage Temperature | −20°C sigmaaldrich.com | 0-8 °C chemimpex.com | 0-8 °C chemimpex.com |

Overview of Its Role in Organic Synthesis and Chemical Biology

Direct Esterification and Regioselective Approaches

Direct esterification of aspartic acid presents a challenge due to the presence of two carboxylic acid groups, which can lead to the formation of a mixture of α- and β-monoesters, as well as the diester. Consequently, regioselective methods are highly sought after to control the position of esterification.

Acid-Catalyzed Esterification Processes

Acid-catalyzed esterification, a classic method for producing esters, is frequently employed for the synthesis of amino acid esters. acs.org This process typically involves reacting the amino acid with an alcohol, such as methanol (B129727), in the presence of a strong acid catalyst like hydrogen chloride or sulfuric acid. acs.orgscirp.org The acid protonates the carboxylic acid group, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol.

In the case of aspartic acid, the use of anhydrous methanolic hydrogen chloride can promote the formation of the β-methyl ester hydrochloride. The protonation of the α-carboxyl group by the acid is believed to direct the nucleophilic attack of methanol to the β-position. The efficiency of this process can be influenced by factors such as the stoichiometry of the acid catalyst and reaction conditions. For instance, a 10–15% molar excess of hydrochloric acid has been reported to favor the formation of the β-methyl ester. google.com

Recent studies have also explored the use of solid acid catalysts, such as the acid form of ultrastable zeolite Y (H-USY), for the esterification of α-amino acids with methanol, offering a potentially more environmentally friendly, salt-free alternative to traditional methods. rsc.org

| Catalyst System | Key Features | Typical Conditions |

| Methanolic HCl | Promotes β-ester formation. | 10-15% molar excess of HCl. google.com |

| Sulfuric Acid | Effective for various amino acids. | Reaction in methanol. acs.orgacs.org |

| Zeolite H-USY | Solid acid catalyst, salt-free process. | 100–130 °C, 15–20 bar. rsc.org |

Catalytic Systems for Esterification (e.g., Trimethylchlorosilane, DBU)

Alternative catalytic systems have been developed to achieve mild and efficient esterification of amino acids. One such system involves the use of trimethylchlorosilane (TMSCl) in methanol. nih.govresearchgate.net This method has proven effective for the synthesis of various amino acid methyl ester hydrochlorides in good to excellent yields at room temperature. nih.govresearchgate.net The reaction is compatible with a wide range of natural, aromatic, and aliphatic amino acids. nih.govresearchgate.net TMSCl is believed to act as an acid catalyst precursor. researchgate.net

The combination of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and trimethylchlorosilane has also been explored for transformations involving amino acids, although its primary application in the provided context is in the synthesis of indolo[3,2-b]quinoline derivatives. beilstein-journals.org

| Catalyst System | Description | Advantages |

| Trimethylchlorosilane (TMSCl) / Methanol | Efficiently converts amino acids to their methyl ester hydrochlorides. nih.govresearchgate.net | Mild reaction conditions (room temperature), good to excellent yields, simple workup. nih.gov |

| DBU / Trimethylchlorosilane | Used in the synthesis of complex heterocyclic compounds. beilstein-journals.org | Effective for specific annulation reactions. beilstein-journals.org |

Regioselective Synthesis Strategies

Achieving regioselectivity in the esterification of aspartic acid is crucial for its application in peptide synthesis. Several strategies have been developed to selectively protect one of the carboxylic acid groups, allowing for the esterification of the other.

One approach involves the use of protecting groups. For example, the α-carboxyl group can be temporarily protected, directing the esterification to the β-position. Another strategy is the controlled coupling reaction between β-methyl-L-aspartate-N-carboxyanhydride and L-phenylalanine to produce the aspartyl methyl ester of α-L-aspartyl-L-phenylalanine, which is then hydrolyzed and selectively esterified. google.com

Enzymatic methods also offer a high degree of regioselectivity.

Chemoenzymatic Routes for this compound Synthesis

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods to achieve highly selective transformations under mild conditions. nih.gov Enzymes such as lipases and esterases can catalyze the regioselective hydrolysis or esterification of aspartic acid derivatives. google.com

For instance, lipases can favor the formation of the β-ester of aspartic acid under mild conditions. In another example, the enzymatic regioselective hydrolysis of neotame (B1678184) esters using lipases or esterases has been demonstrated. google.com Pig liver esterase (PLE) has been shown to regioselectively hydrolyze the α-ester group of N-protected dialkyl esters of aspartic acid. google.com

The choice of enzyme and reaction conditions, such as pH and temperature, is critical for achieving the desired regioselectivity and yield. nih.gov

| Enzyme | Application | Selectivity |

| Lipases | Esterification of aspartic acid. | Favors β-ester formation. |

| Pig Liver Esterase (PLE) | Hydrolysis of N-protected aspartic acid diesters. | Regioselective for the α-ester group. google.com |

| Papain | Co-polymerization of amino acid esters. | Can copolymerize aspartic acid diethyl ester in the presence of glutamic acid. nih.gov |

Protective Group Strategies in the Synthesis of this compound Derivatives

In peptide synthesis, the use of protecting groups for the N-terminal amino group and the side-chain carboxylic acid of aspartic acid is essential to prevent unwanted side reactions. peptide.comthermofisher.com

N-Terminal Protection (e.g., Fmoc, Boc, Z-protection)

The selection of an appropriate N-terminal protecting group is a cornerstone of peptide synthesis strategy. thermofisher.com The most commonly used groups are the 9-fluorenylmethoxycarbonyl (Fmoc), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Z) groups. peptide.combachem.com

Fmoc (9-fluorenylmethoxycarbonyl): This base-labile protecting group is a hallmark of modern solid-phase peptide synthesis (SPPS). peptide.comgoogle.com It is stable to acidic conditions used for side-chain deprotection but is readily removed by a mild base, typically piperidine. peptide.comthermofisher.com However, aspartimide formation is a known side reaction in Fmoc-based SPPS, which can be minimized by using bulky side-chain protecting groups for aspartic acid. ulisboa.ptnih.goviris-biotech.de

Boc (tert-butoxycarbonyl): The Boc group is an acid-labile protecting group, typically removed with a moderately strong acid like trifluoroacetic acid (TFA). thermofisher.comontosight.ai Boc chemistry was one of the earliest successful strategies for SPPS. thermofisher.com The N-terminal Boc group can be introduced by reacting the amino acid with di-tert-butyl dicarbonate. google.com

Z (Benzyloxycarbonyl): The Z group, also known as Cbz, is a versatile protecting group that can be removed by catalytic hydrogenolysis, which does not affect ester bonds of tertiary alcohols, or by strong acids. google.comgcwgandhinagar.comresearchgate.net This orthogonality is particularly valuable in solution-phase peptide synthesis. google.com

| Protecting Group | Abbreviation | Cleavage Conditions | Primary Use |

| 9-fluorenylmethoxycarbonyl | Fmoc | Mild base (e.g., piperidine). peptide.comthermofisher.com | Solid-phase peptide synthesis (SPPS). peptide.comgoogle.com |

| tert-butoxycarbonyl | Boc | Moderate acid (e.g., TFA). thermofisher.comontosight.ai | Solid-phase and solution-phase peptide synthesis. peptide.comontosight.ai |

| Benzyloxycarbonyl | Z or Cbz | Catalytic hydrogenolysis or strong acids. google.comresearchgate.net | Solution-phase peptide synthesis. bachem.comgoogle.com |

Stereoselective Synthesis of this compound and its Analogues

The synthesis of enantiomerically pure this compound and its analogues is of paramount importance due to the stereospecific nature of biological systems. Various stereoselective strategies have been developed to achieve high levels of enantiomeric and diastereomeric purity.

Enantioselective Approaches and Kinetic Resolution

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. One powerful approach involves the use of enzymes, which are inherently chiral and can catalyze reactions with high stereospecificity. Engineered methylaspartate ammonia (B1221849) lyases (MALs) have been utilized for the kinetic resolution and asymmetric synthesis of 3-substituted aspartic acids. researchgate.net These biocatalytic methods can provide access to aspartic acid derivatives with high diastereomeric ratios (up to >98:2) and enantiomeric excesses (up to >99%). researchgate.net

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the two. For example, the kinetic resolution of racemic α-nitro α-methyl carboxylic acid esters can be achieved using α-chymotrypsin. acs.org This enzyme preferentially hydrolyzes the D-enantiomer, leaving the L-enantiomer of the ester enriched. acs.org Similarly, dynamic kinetic resolution (DKR) combines kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. Biocatalytic DKR has been successfully applied to the synthesis of β-branched aromatic α-amino acids, establishing two adjacent stereocenters with high stereoselectivity. nih.gov

Chemical methods for enantioselective synthesis often employ chiral auxiliaries or catalysts. For instance, a single-flask enantioselective synthesis of α-amino acid esters has been developed using organocatalysis, involving a domino ring-opening esterification (DROE) process. nih.govacs.org This method allows for the synthesis of both (R)- and (S)-α-arylglycine esters with good yields and high enantiomeric excesses. nih.gov

Diastereoselective Synthesis Considerations

Diastereoselective synthesis focuses on controlling the stereochemistry at multiple chiral centers within a molecule. This is particularly relevant for the synthesis of substituted aspartic acid analogues. The addition of nucleophiles to chiral precursors is a common strategy. For example, the diastereoselective synthesis of (±) cis 1-aminoindoloquinolizidine has been reported. jst.go.jp

The Strecker reaction, a well-established method for amino acid synthesis, has been adapted for diastereoselective synthesis by using chiral amines as auxiliaries. nih.gov The addition of cyanide to the C=N bond of an imine formed from a ketone and a chiral amine, followed by hydrolysis, can lead to the formation of cyclic quaternary α-amino acids with high diastereoselectivity. nih.gov

Other methods for achieving diastereoselectivity include the Michael conjugate addition of chiral amines to α,β-unsaturated esters, dipolar cycloaddition of nitrones to olefins, and the addition of ester enolates to chiral sulfinylimines. researchgate.net For instance, the synthesis of α-methyl and α-hydroxy-β-amino acids has been achieved with high diastereoselectivity via 4-substituted-1,3-oxazinan-6-ones. researchgate.net

Derivatization Reactions and Functionalization of this compound

This compound serves as a versatile building block for the synthesis of a wide array of more complex molecules through various derivatization and functionalization reactions.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the amino group in this compound can be readily functionalized through N-alkylation and N-acylation reactions.

N-Alkylation introduces an alkyl group to the amino functionality. Reductive alkylation is a common method, where an α-amino methyl ester reacts with an aldehyde in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). chimia.ch This approach has been automated for the parallel synthesis of N-alkylated-α-amino methyl esters in gram quantities, tolerating a wide range of functional groups on both the amino acid and the aldehyde. chimia.ch Another powerful method is the direct catalytic N-alkylation of α-amino acid esters using alcohols, catalyzed by ruthenium complexes. nih.gov This atom-economic and base-free method proceeds with high retention of stereochemistry. nih.gov

N-Acylation involves the introduction of an acyl group to the amino group, forming an amide bond. This is a fundamental reaction in peptide synthesis. chemimpex.com N-acylated amino acid methyl esters have also been identified as natural products from marine bacteria. beilstein-journals.orgnih.gov The synthesis of these compounds can be achieved by reacting the amino acid methyl ester with an appropriate acylating agent. beilstein-journals.org A two-step derivatization procedure for gas chromatography-mass spectrometry (GC-MS) analysis involves the conversion of amino acids to their methyl esters, followed by acylation with reagents like pentafluoropropionic anhydride (B1165640) (PFPA). researchgate.netresearchgate.net

Synthesis of Complex this compound Conjugates

The reactivity of this compound allows for its incorporation into a variety of complex molecular architectures.

One area of significant interest is the synthesis of peptide and peptidomimetic structures. For example, an aspartame (B1666099) analogue, L-asparaginyl L-3-phenyllactic acid methyl ester, was synthesized where the aspartic acid was replaced by asparagine and the peptide bond was replaced by an ester bond. oup.comnih.gov

This compound derivatives are also used in the synthesis of polymers and other materials. Poly(aspartic acid) derivatives can be conjugated with various amino acids by first synthesizing the amino acid methyl esters and then reacting them with polysuccinimide (PSI). researchgate.net This creates graft copolymers with potential applications in drug delivery. researchgate.net

Furthermore, this compound can be incorporated into more complex heterocyclic systems. For instance, the synthesis of S-enantiomers of marine alkaloids like hanishin (B1249656) and longamide B has been achieved starting from L-aspartic acid β-methyl ester. researchgate.net It also serves as a precursor for creating conformationally constrained analogues of aspartic acid, which can be valuable tools in medicinal chemistry. nih.gov The synthesis of D-glucosyl esters of aspartic acid linked through either the α- or β-carboxyl group has also been reported, highlighting the versatility of aspartic acid esters in creating complex glycosidic linkages. nih.gov

Reaction Mechanisms and Chemical Reactivity of Aspartic Acid Methyl Ester

Aspartic acid methyl ester is a derivative of the amino acid aspartic acid, where the side chain (beta) carboxyl group or the alpha carboxyl group is esterified with a methyl group. Its reactivity is central to various chemical transformations, particularly in the context of peptide synthesis and modification. This article explores the key reaction mechanisms involving this compound, focusing on aminolysis for amide bond formation and the problematic, yet significant, formation of aspartimide intermediates in peptide chemistry.

Research Applications of Aspartic Acid Methyl Ester in Chemical Sciences

Building Block in Advanced Peptide and Peptidomimetic Synthesis

The structural features of aspartic acid methyl ester make it an important component in the construction of peptides and peptide-like molecules (peptidomimetics). The ester group provides a convenient handle for temporary protection of one of the carboxyl groups, which is essential for controlled and site-selective peptide bond formation.

This compound derivatives are utilized within Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the artificial production of peptides. In SPPS, an amino acid is anchored to an insoluble resin support, and the peptide chain is built up in a stepwise manner peptide.com. For trifunctional amino acids like aspartic acid, side-chain protection is critical to prevent unwanted side reactions.

Derivatives such as N-Trt-Asp(OtBu)-OMe (N-trityl-L-aspartic acid α-tert-butyl ester β-methyl ester) are prepared for integration into SPPS protocols researchgate.net. The use of orthogonal protecting groups (like Trityl for the amine, tert-butyl for one carboxyl, and methyl for the other) allows for selective deprotection and modification under specific, mild conditions researchgate.net. This strategy is crucial for synthesizing complex peptides or those that are sensitive to harsh reagents researchgate.net. The strategic use of different ester protecting groups on the α- and β-carboxyl groups of aspartic acid is a key method to suppress the formation of aspartimide, a persistent challenge in Fmoc-based SPPS that can lead to racemization and the formation of unwanted β-peptides researchgate.net. Researchers have employed SPPS to systematically synthesize hetero-peptides using L-aspartic acid and its derivatives to create molecules with specific binding properties nih.gov.

This compound is a fundamental precursor in the synthesis of dipeptides, most notably the artificial sweetener Aspartame (B1666099) (L-α-aspartyl-L-phenylalanine 1-methyl ester) chemdad.comresearchgate.net. Aspartame is a dipeptide methyl ester synthesized from L-aspartic acid and the methyl ester of L-phenylalanine chemdad.com. The synthesis can be achieved through both chemical and enzymatic methods chemdad.comnih.gov.

Enzymatic synthesis, often utilizing the protease thermolysin, is highly enantioselective and can condense a protected aspartic acid derivative (like carbobenzoxy-L-aspartic acid) with L-phenylalanine methyl ester to form a protected aspartame precursor nih.gov. This method is advantageous as it selectively utilizes the desired L-enantiomer from a racemic mixture of phenylalanine methyl ester nih.gov. Chemical methods are also widely used, though they may require additional steps to separate the desired sweet α-isomer from the non-sweet β-isomer that can form chemdad.comgoogle.com.

Furthermore, this compound serves as a template for creating aspartame analogues to study structure-taste relationships. For instance, an analogue where the peptide bond was replaced by an ester bond was synthesized to investigate the structural requirements for sweetness researchgate.netnih.gov. This study revealed that while the aspartic acid moiety could be replaced by asparagine, the specific conformation of the peptide bond was crucial for the sweet taste, as its replacement with an isosteric ester bond resulted in a non-sweet product nih.gov.

| Precursor 1 | Precursor 2 | Synthesis Method | Product | Reference |

| Carbobenzoxy-L-aspartic acid (ZA) | L-phenylalanine methyl ester (PM) | Enzymatic (Thermolysin) | Carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester (ZAPM) | nih.gov |

| N-formyl-L-aspartic acid | L-phenylalanine methyl ester | Chemical | N-formyl-α,β-L-aspartyl-L-phenylalanine methyl ester | google.com |

| L-aspartic acid | L-phenylalanine methyl ester | Chemical / Enzymatic | Aspartame (L-aspartyl-L-phenylalanine methyl ester) | chemdad.com |

| Asparagine derivative | L-3-phenyllactic acid methyl ester | Chemical | L-asparaginyl L-3-phenyllactic acid methyl ester | nih.gov |

Chiral Auxiliary and Stereoselective Reagent in Asymmetric Synthesis

The defined stereochemistry of this compound, derived from natural L-aspartic acid, makes it a valuable chiral pool starting material. Its stereogenic center can be exploited to influence the stereochemical outcome of chemical reactions, a field known as asymmetric synthesis.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide a reaction to produce a single enantiomer of the desired product wikipedia.org. While aspartic acid itself is a common chiral starting material, its methyl ester derivatives provide a synthetically flexible platform. The ester group can be easily modified or removed after it has served its purpose in directing the stereochemistry of a transformation.

For example, chiral auxiliaries are widely used in the asymmetric alkylation of enolates du.ac.in. An achiral carboxylic acid can be attached to a chiral auxiliary derived from an amino acid. The resulting structure creates a sterically biased environment, forcing an incoming alkylating agent to approach from a specific face of the molecule, thereby creating a new stereocenter with high selectivity du.ac.in. After the reaction, the auxiliary is cleaved, yielding an enantiomerically enriched product, and the auxiliary can often be recovered wikipedia.org. The inherent chirality of this compound makes it a suitable precursor for the synthesis of such auxiliaries or for direct use in stereoselective reactions like asymmetric amino acid synthesis acs.org.

Chiral recognition is the process by which a chiral molecule can differentiate between the enantiomers of another chiral molecule. This compound and other amino acid esters are frequently used as guest molecules in studies designed to develop new chiral selectors.

Researchers have developed synthetic receptors, such as glucose-based crown ethers, that demonstrate the ability to selectively bind to one enantiomer of an amino acid methyl ester over the other nih.govrsc.org. These studies are often conducted in various organic solvents, and the binding affinity and enantioselectivity can be measured using techniques like NMR spectroscopy nih.gov. Such research provides fundamental insights into the non-covalent interactions—such as hydrogen bonding, electrostatic interactions, and steric hindrance—that govern chiral recognition mst.edu. Understanding these interactions is crucial for the development of chiral stationary phases (CSPs) for HPLC, which are used to separate racemic mixtures mst.edumdpi.com. For example, glycopeptide antibiotics like vancomycin can be used as chiral selectors to separate the enantiomers of aromatic amino acids, and molecular docking simulations help elucidate the specific interactions responsible for the separation mdpi.com.

| Chiral Selector/Receptor | Analyte (Guest) | Technique | Key Finding | Reference |

| Glucose-based crown ether | Various amino acid methyl esters | NMR Titration | Receptor shows high enantioselectivity for amino acids with hydrophobic side chains in organic solvents. | nih.govrsc.org |

| Vancomycin (as mobile phase additive) | Tyrosine enantiomers | HPLC | Effective separation of enantiomers, with selectivity increasing with vancomycin concentration. | mdpi.com |

| Ristocetin A (covalently bonded to silica) | Over 230 racemates | HPLC | A multimodal chiral stationary phase capable of separating a wide variety of compounds. | mst.edu |

Synthesis of Advanced Aspartic Acid Derivatives for Research

This compound is a key starting material for the synthesis of more complex and functionally diverse aspartic acid derivatives. These advanced derivatives are often designed as specific tools for biological and chemical research.

One significant area is the synthesis of N-methyl-D-aspartic acid (NMDA) and its derivatives researchgate.netgoogle.com. NMDA is a well-known agonist of the NMDA receptor, which is critical for synaptic plasticity and memory function. The synthesis of optically pure NMDA often starts from D-aspartic acid, which is converted to its dimethyl ester researchgate.net. The ester groups facilitate the subsequent N-methylation reaction, often via the Eschweiler-Clarke reaction, and are later hydrolyzed to yield the final NMDA product researchgate.net. Similarly, N-methyl-DL-aspartic acid and its derivatives can be synthesized through methods like the Michael addition of methylamine to dimethyl fumarate, with NMA dimethyl ester being a key intermediate nih.gov.

In another application, aspartic acid methyl esters are used to create isosteric analogues of the parent amino acid. For example, α-aminophosphonate analogs of aspartic acid, where the α-carboxylic acid is replaced by a phosphonic acid group, have been synthesized mdpi.com. The synthesis involved an aza-Reformatsky reaction using methyl iodoacetate with an α-iminophosphonate, yielding the corresponding tetrasubstituted α-aminophosphonate methyl ester derivative mdpi.com. These compounds are created to probe the structure-activity relationships of biological targets and to develop new therapeutic agents mdpi.com.

| Starting Material | Key Reaction | Product Derivative | Research Area | Reference |

| D-aspartic acid dimethyl ester | Eschweiler–Clarke reaction, Hydrolysis | N-methyl-D-aspartic acid (NMDA) | Neuroscience research | researchgate.net |

| Dimethyl fumarate, Methylamine | Michael addition | N-methyl-DL-aspartic acid dimethyl ester | Synthesis of NMA derivatives | nih.gov |

| α-ketiminophosphonate, methyl iodoacetate | aza-Reformatsky reaction | α-aminophosphonate methyl ester derivative | Synthesis of aspartic acid analogs | mdpi.com |

Preparation of N-Substituted Aspartic Acids and Analogues

This compound is a key starting material for the synthesis of a diverse array of N-substituted aspartic acids and their analogues. The presence of the amine group allows for the introduction of various substituents, leading to compounds with tailored properties for applications in peptide synthesis and medicinal chemistry. jchps.comscielo.org.mx

One common approach involves the reductive alkylation of α-amino methyl esters. chimia.ch For instance, N-alkylated-α-amino methyl esters can be synthesized by reacting α-amino methyl ester hydrochlorides, such as H-Asp(OtBu)-OMe·HCl, with various aldehydes in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). chimia.ch This method is adaptable for parallel and automated synthesis, allowing for the creation of libraries of N-alkylated building blocks in gram quantities. chimia.ch

Another significant method is the N-acylation, where an acyl group is introduced to the nitrogen atom. For example, N-Cbz-L-Aspartic acid β-methyl ester can be synthesized from L-Aspartic acid β-methyl ester hydrochloride by reacting it with benzyl chloroformate in the presence of sodium carbonate. jchps.com This process yields a derivative with a protected amine group and a free acid functional group, which is useful for further peptide coupling reactions. jchps.com Similarly, N-benzoyl amino esters are prepared through a coupling reaction between a benzoic acid derivative and an amino acid methyl ester, using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC). scielo.org.mx

The Michael addition reaction also provides a route to N-substituted derivatives. N-methyl-DL-aspartic acid (NMA) can be synthesized through the Michael addition of methylamine to dimethyl fumarate. nih.gov Furthermore, dialkyl esters of N-substituted aspartic acid can be prepared by reacting a primary alkyl amine with a dialkyl ester of maleic acid. google.com This reaction proceeds through the addition of the amine to the double bond of the maleic ester, which can concurrently isomerize to the fumarate ester, which also reacts, though more slowly. google.com

These synthetic strategies are summarized in the table below, highlighting the versatility of this compound as a precursor.

| Starting Material | Reagents | Type of Reaction | Product | Reference |

| L-Aspartic acid β-methyl ester Hydrochloride | Benzyl chloroformate, Na₂CO₃, Dioxane/Water | N-acylation | N-Cbz-L-Aspartic acid β-methyl ester | jchps.com |

| α-Amino methyl ester hydrochlorides | Aldehydes, NaBH₄ | Reductive alkylation | N-alkylated-α-amino methyl esters | chimia.ch |

| Dimethyl fumarate | Methylamine | Michael addition | N-methyl-DL-aspartic acid | nih.gov |

| Dialkyl maleate | Primary alkyl amine | Michael addition | Dialkyl N-substituted aspartate | google.com |

| (S)-Dimethyl aspartate hydrochloride | 9-bromo-9-phenylfluorene | N-alkylation | (S)-dimethyl N-(9-phenylfluoren-9-yl)aspartate | orgsyn.org |

Development of Functionalized Aspartate Derivatives for Specific Research Probes

The chemical tractability of aspartate derivatives, including methyl esters, makes them excellent scaffolds for the development of functionalized molecular probes. researchgate.net These probes are designed to interact with specific biological targets, often incorporating reporter groups like fluorophores to enable detection and imaging. nih.govmdpi.com

A key strategy involves modifying the aspartate structure to attach a fluorescent dye. For instance, fluorescent probes for the G protein-coupled receptor 35 (GPR35) have been developed by conjugating a BODIPY fluorophore to a known GPR35 agonist scaffold. nih.gov The synthesis often involves intermediates where a methyl ester is present, which is later hydrolyzed to yield the final active probe. nih.gov The resulting probes maintain high agonistic activity and exhibit desirable spectroscopic properties for use in assays like Bioluminescence Resonance Energy Transfer (BRET). nih.gov

In another approach, the methyl ester of a fluorescent unnatural amino acid (UAA) was used to facilitate its incorporation into proteins. researchgate.net Standard UAAs can be difficult to load into cells, but esterification improves cell loading. researchgate.net The methyl ester of the fluorescent UAA, L-Anap (L-Anap-AM), was shown to be effectively incorporated into proteins in various eukaryotic expression systems, including yeast and Xenopus oocytes. researchgate.net This allowed for the site-specific introduction of a fluorescent probe into proteins like GFP and the Shaker K⁺ channel, enabling studies such as Förster Resonance Energy Transfer (FRET). researchgate.net

The development of these probes often involves multi-step synthesis. For example, the creation of diazide-containing isoxazole-based histone deacetylase (HDAC) probes involved an amide coupling reaction between an acid intermediate and methyl 7-aminoheptanoate to form a key ester intermediate, which was then further modified. nih.gov

| Probe Type | Scaffold/Precursor | Fluorophore/Tag | Application/Target | Reference |

| GPR35 Agonist Probe | DQDA (a fused tricyclic aromatic scaffold) | BODIPY | GPR35 binding and activity assays | nih.gov |

| Fluorescent Unnatural Amino Acid | L-Anap-AM (methyl ester of L-Anap) | L-Anap | Site-specific protein labeling for FRET studies | researchgate.net |

| Histone Deacetylase Probe | Isoxazole derivative | Diazide | HDAC3/8 inhibition assays | nih.gov |

| Dual Fluorescent/[¹⁸F]fluorinated Probe | C-Glycosyl Scaffold | Cyanine | In vitro/vivo fluorescence imaging | mdpi.com |

Investigation of Biochemical Pathways and Enzyme Function

This compound and its derivatives are utilized in biochemical research to probe and understand complex metabolic pathways and the mechanisms of enzyme action. chemimpex.com By acting as precursors or intermediates in biological processes, they help researchers trace metabolic fluxes and characterize enzyme function. chemimpex.comnih.gov

Use in Biochemical Studies to Elucidate Metabolic Pathways and Enzyme Mechanisms

Aspartic acid is a nodal metabolite, central to numerous pathways, including the synthesis of other amino acids, nucleotides, and intermediates of the tricarboxylic acid (TCA) cycle. mdpi.commdpi.commdpi.com Its methyl ester derivatives serve as tools to study these connections. A prominent example is the metabolism of Aspartame (L-aspartyl-L-phenylalanine methyl ester). fda.gov Studies in various species, including humans and pigs, have shown that the methyl ester group of aspartame is hydrolyzed by intestinal esterases to produce methanol (B129727) and the dipeptide aspartyl-phenylalanine. nih.govnih.gov The resulting aspartic acid moiety is largely converted into CO₂ via the TCA cycle, while the phenylalanine is incorporated into proteins. nih.gov These studies, which trace the metabolic fate of the aspartyl and methyl ester components, provide clear insights into dipeptide digestion and amino acid absorption and metabolism. nih.govnih.gov

The transport of aspartic acid across cellular membranes is another area of investigation. As a dicarboxylic amino acid, it requires specific transporters to cross cell membranes. mdpi.com The synthesis of L-aspartate in mitochondria and its subsequent transport to the cytosol is fundamental for several cytosolic metabolic pathways, including the urea cycle and nucleotide synthesis. nih.govmdpi.com Derivatives like this compound can be used in studies to understand the specificity and kinetics of these transport systems.

Studies on Amino Acid Metabolism in Non-Human Biological Systems (e.g., Plants)

In higher plants, the aspartic acid metabolic pathway is essential for synthesizing the vital amino acids lysine, threonine, methionine, and isoleucine. nih.govresearchgate.netnih.gov Aspartate serves as the common precursor for this family of amino acids. nih.govresearchgate.net Understanding the regulation of this pathway is of significant agricultural interest, as the nutritional value of major crops is often limited by low concentrations of these essential amino acids. nih.govresearchgate.net

Research in this area investigates the enzymes and genes involved in the aspartate pathway. nih.govresearchgate.net Aspartate kinase, the first enzyme in the pathway, catalyzes the phosphorylation of aspartate, a critical regulatory step. mdpi.com The metabolic flow through the different branches of the pathway is tightly controlled. nih.gov For instance, the concentrations of lysine and threonine can influence the catabolism of aspartate, thereby affecting the synthesis of methionine and isoleucine. mdpi.com

Aspartate also plays a crucial role in a plant's response to abiotic stress, such as heat, cold, or drought. mdpi.com It is a central component in both carbon and nitrogen metabolism, and its levels can change in response to environmental stressors. mdpi.com Studies have shown that exogenous application of aspartate can enhance heat stress tolerance in plants like perennial ryegrass by regulating metabolic processes and increasing the content of antioxidants. mdpi.com

Development of Biopolymers and Novel Biomaterials

Aspartic acid and its derivatives are valuable monomers for the synthesis of biodegradable and biocompatible polymers for biomedical applications. usc.edu.au The ester and amide linkages in these polymers mimic the peptide bonds found in proteins, making them suitable for use in tissue engineering and drug delivery. hangta.group

Role in the Production of Peptide-Based Biopolymers

Aspartic acid is used to create functional poly(ester amides) (PEAs), a class of biomaterials with tunable properties. nih.govbohrium.com These polymers are synthesized using l-aspartic acid and l-phenylalanine, which introduces pendant carboxylic acid groups along the polymer backbone. researchgate.netnih.govbohrium.com These functional groups are crucial as they allow for the conjugation of cell-signaling molecules, such as growth factors, to direct cell function. researchgate.netnih.gov

The synthesis of these PEAs can be achieved through methods like interfacial polycondensation. nih.govbohrium.com The resulting materials have been shown to support the attachment, spreading, and proliferation of cells like human coronary artery smooth muscle cells. nih.govbohrium.com Furthermore, these PEAs can be processed into various forms, such as films or nanoscale three-dimensional (3D) fibrous scaffolds via electrospinning. nih.govbohrium.com Studies have shown that the 3D architecture of these scaffolds can influence cell phenotype, promoting the expression of mature smooth muscle cell markers. nih.govbohrium.com The pendant carboxylic acid groups have been successfully used to conjugate transforming growth factor-β1 (TGF-β1) to the material surface, demonstrating the potential for creating bioactive scaffolds for vascular tissue engineering. researchgate.netnih.gov Poly(aspartic acid) (PASP) is another highly versatile polypeptide that can be readily tailored via its precursor, poly(succinimide) (PSI), for various biomedical applications. usc.edu.auhangta.group

Contributions to the Creation of Novel Biomaterials

This compound serves as a crucial monomer in the synthesis of advanced biomaterials, particularly biodegradable polymers and hydrogels for biomedical applications. Its derivatives are instrumental in creating functional polymers that offer biocompatibility and tunable properties, making them suitable for tissue engineering and drug delivery systems.

Researchers have successfully synthesized water-soluble polyesters by incorporating derivatives like BOC-L-Aspartic acid dimethyl ester (BOC-Asp-DME). uwo.ca These polyesters are designed with pendent reactive amine groups, which can be functionalized to introduce crosslinkable moieties. uwo.ca This approach allows for the formation of hydrogels through processes like redox-initiated free radical polymerization. uwo.ca A key advantage of these aspartic acid-based hydrogels is their ability to encapsulate delicate biological materials. Studies have demonstrated that human adipose-derived stromal cells can be encapsulated within these hydrogels during the crosslinking process and maintain high viability for over a week, highlighting their potential as scaffolds in regenerative medicine. uwo.ca

In another significant application, L-aspartic acid is used to synthesize functional poly(ester amides) (PEAs) designed for vascular tissue engineering. nih.govresearchgate.net These PEAs possess pendant carboxylic acid groups which allow for the conjugation of cell-signaling molecules, such as growth factors, to direct cell function. nih.gov Research has shown that these biomaterials support the attachment, spreading, and proliferation of human coronary artery smooth muscle cells. nih.govresearchgate.net The PEAs can be fabricated into nanoscale three-dimensional fibrous scaffolds, which have been observed to promote the expression of key smooth muscle cell markers, indicating their viability for creating engineered vascular tissues. nih.gov The combination of the biodegradable ester linkages and the mechanically robust amide bonds makes these materials particularly promising for creating scaffolds that can support tissue regeneration. acs.org

| Biomaterial Class | Aspartic Acid Derivative Used | Key Features | Research Application |

| Polyester Hydrogels | BOC-L-Aspartic acid dimethyl ester | Water-soluble; functionalizable pendent amines; supports high cell viability. | Cell encapsulation and tissue engineering scaffolds. uwo.ca |

| Poly(ester amides) (PEAs) | L-Aspartic acid | Pendant carboxylic acid groups for functionalization; biocompatible; supports cell proliferation. | Vascular tissue engineering and regenerative medicine. nih.govresearchgate.net |

| Fully Amino Acid-Based Hydrogels | Poly(aspartic acid) backbone | Cross-linked with amino acid derivatives (e.g., lysine-methylester); enhanced biocompatibility and biodegradability. | Scaffolds for cell culturing and controlled drug delivery. nih.gov |

Potential in Agrochemical Research and Plant Science

Exploration in Agricultural Formulations for Plant Growth and Resilience

This compound and its related compounds are recognized for their potential in agricultural applications, specifically in formulations designed to enhance plant growth and increase resilience to environmental stress. chemimpex.com While direct research on the methyl ester is emerging, the well-documented effects of its parent compound, L-aspartate, and its polymers provide a strong scientific basis for this potential. L-aspartate is a central building block in plants for the synthesis of other amino acids and essential metabolites, playing a vital role in growth and defense mechanisms. nih.gov

Furthermore, polymers derived from aspartic acid, known as polyaspartates, are used as additives in agricultural settings to improve soil health and nutrient availability. lygos.com Polyaspartate's strong chelation properties help keep essential nutrients from fertilizers in the root zone, preventing them from leaching away and thus improving their uptake by the plant. lygos.com This leads to stronger, healthier plants with increased yields. lygos.com The polymer itself is biodegradable and degrades without leaving harmful residues in the soil. lygos.com The collective findings from studies on aspartic acid and its polymers underscore the potential of derivatives like this compound in the development of next-generation agrochemical formulations that promote sustainable agriculture.

| Plant Species | Stress Condition | Effect of Aspartic Acid Application | Reference |

| Perennial Ryegrass | Heat Stress | Increased chlorophyll content and antioxidant enzyme activity; enhanced heat tolerance. | mdpi.com |

| Wheat (Triticum aestivum L.) | Salt Stress | Alleviated growth decline by boosting antioxidants and compatible solutes. | frontiersin.org |

| Peanut (Arachis hypogaea L.) | Sandy Soil | Increased growth parameters (plant height, branches) and improved seed and oil yield. | scielo.br |

| Rice (Oryza sativa L.) | Cadmium Stress | Foliar application reduced cadmium uptake and Cd-induced oxidative stress. | researchgate.net |

Analytical Characterization and Spectroscopic Analysis of Aspartic Acid Methyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (1H NMR) Applications

Proton (¹H) NMR spectroscopy is employed to determine the number and type of hydrogen atoms in a molecule. For aspartic acid methyl ester, which can exist as two isomers, the α-methyl ester and the β-methyl ester, ¹H NMR is critical for differentiation. The key signals in the ¹H NMR spectrum correspond to the methine proton (α-CH), the methylene (B1212753) protons (β-CH₂), and the methyl ester protons (-OCH₃).

The chemical shift of the methyl protons is particularly diagnostic. In the case of β-methyl L-aspartate hydrochloride, ¹H NMR peaks for the methyl ester have been reported around 3.63 ppm and 3.7 ppm. google.com The integration of the methyl ester proton signal relative to the methylene protons can also help distinguish the monoester from the diester, with a theoretical ratio of 1.5 for the monoester. google.com The exact chemical shifts are influenced by the solvent and the pH of the sample.

Below is an illustrative data table of expected ¹H NMR chemical shifts for the two isomers of this compound based on general principles and data from related compounds.

| Proton | Expected Chemical Shift (δ, ppm) for α-isomer | Expected Chemical Shift (δ, ppm) for β-isomer | Multiplicity |

| α-CH | ~4.0 - 4.5 | ~3.8 - 4.3 | Doublet of doublets (dd) |

| β-CH₂ | ~2.8 - 3.2 | ~2.9 - 3.3 | Multiplet (m) |

| -OCH₃ | ~3.7 | ~3.6 | Singlet (s) |

Note: These are estimated values and can vary based on experimental conditions.

Carbon Nuclear Magnetic Resonance (13C NMR) for Structural Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for confirmation of the molecular structure. The key resonances are those of the two carbonyl carbons (one ester and one carboxylic acid), the α-carbon, the β-carbon, and the methyl carbon of the ester group.

The chemical shifts of the carbonyl carbons are particularly informative for distinguishing between the α- and β-isomers. The ester carbonyl carbon typically resonates slightly downfield compared to the carboxylic acid carbonyl. The specific chemical shifts are sensitive to the solvent and other experimental conditions.

An illustrative data table of expected ¹³C NMR chemical shifts is provided below.

| Carbon | Expected Chemical Shift (δ, ppm) for α-isomer | Expected Chemical Shift (δ, ppm) for β-isomer |

| Ester C=O | ~170 - 173 | ~171 - 174 |

| Acid C=O | ~173 - 176 | ~172 - 175 |

| α-CH | ~50 - 55 | ~51 - 56 |

| β-CH₂ | ~35 - 40 | ~36 - 41 |

| -OCH₃ | ~52 - 54 | ~51 - 53 |

Note: These are estimated values and can vary based on experimental conditions.

Advanced NMR Techniques for Conformational Analysis and Intermolecular Interactions

Beyond basic 1D NMR, advanced 2D techniques can provide deeper insights into the three-dimensional structure and interactions of this compound.

Nuclear Overhauser Effect Spectroscopy (NOESY) can be used for conformational analysis. This technique detects through-space interactions between protons that are in close proximity (typically < 5 Å). For a relatively flexible molecule like this compound, NOESY can help determine preferred solution-state conformations by observing correlations between the α-proton, β-protons, and protons on the ester methyl group.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful method for studying intermolecular interactions and analyzing mixtures. DOSY separates the NMR signals of different species in a solution based on their diffusion coefficients, which are related to their size and shape. This technique could be used to study the self-association of this compound or its interaction with other molecules in solution by observing changes in its diffusion coefficient.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like amino acid derivatives. ESI-MS is highly effective for the detection of the molecular ion of this compound. In positive ion mode, the molecule is typically observed as the protonated species [M+H]⁺. Given the molecular formula of this compound (C₅H₉NO₄), the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 148.06. This technique provides a rapid and accurate determination of the molecular weight, confirming the identity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, due to the low volatility and polar nature of amino acids and their simple esters, direct analysis by GC-MS is not feasible. mdpi.combmrb.iochemicalbook.comchemimpex.com

To make this compound amenable to GC-MS analysis, a chemical derivatization step is necessary. mdpi.combmrb.iochemicalbook.comchemimpex.com This process converts the polar functional groups (the amino group and the remaining carboxylic acid group) into less polar, more volatile moieties. A common two-step derivatization procedure involves:

Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or other alkyl ester). In the case of this compound, the remaining free carboxylic acid would be targeted.

Acylation: The amino group is acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). chemimpex.com

This two-step derivatization yields a molecule that is sufficiently volatile and thermally stable to pass through the GC column. bmrb.iochemicalbook.com The subsequent mass spectrometric analysis of the derivatized compound allows for its quantification and structural confirmation based on its characteristic fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound within complex biological and chemical matrices. The chromatographic separation is typically achieved using reversed-phase columns, which separate compounds based on their hydrophobicity. For the analysis of polar compounds like amino acids and their esters, specialized columns such as the Raptor Polar X have been utilized, allowing for the simultaneous analysis of dozens of amino acids and related compounds. restek.com

The mobile phase often consists of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), with additives like formic acid to improve peak shape and ionization efficiency. restek.comnih.gov For instance, a method for analyzing related amino acids used a gradient elution with 0.1% formic acid in 2% acetonitrile (Eluent A) and 0.009% formic acid in methanol (Eluent B). nih.gov Sample preparation is crucial for complex samples like plasma and typically involves a protein precipitation step, for example, using sulfosalicylic acid, to remove larger molecules that could interfere with the analysis. restek.com

LC-MS methods are particularly valuable for distinguishing between isomers. While mass spectrometry alone cannot typically differentiate isomers like leucine (B10760876) and isoleucine, the chromatographic separation provided by the LC component allows for their distinct elution and subsequent identification. restek.com This capability is essential when analyzing mixtures where multiple isomers of aspartic acid derivatives may be present.

Table 1: Example LC-MS/MS Conditions for Amino Acid Analysis

| Parameter | Condition |

| Column | Waters ACQUITY UPLC with Raptor Polar X |

| Mobile Phase A | Water, 0.5% Formic Acid, 1 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile:Water (90:10), 0.5% Formic Acid, 1 mM Ammonium Formate |

| Gradient | Time-based gradient from 96% B to a high aqueous wash |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 35 °C |

| Detector | Mass Spectrometer (e.g., Waters Xevo TQ-S) |

| Sample Preparation | Protein precipitation with 30% sulfosalicylic acid |

This table is illustrative of conditions used for comprehensive amino acid analysis in plasma, adapted from Restek Corporation findings. restek.com

Tandem Mass Spectrometry (MS/MS) and Multiple Reaction Monitoring (MRM) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a highly specific and sensitive technique used for the structural elucidation and quantification of this compound. In MS/MS, a precursor ion corresponding to the molecule of interest is selected, fragmented, and the resulting product ions are detected. This process provides a fragmentation pattern that is characteristic of the molecule's structure.

For quantitative analysis, Multiple Reaction Monitoring (MRM) is a widely used MS/MS scan mode, particularly on triple quadrupole mass spectrometers. nih.govfrontiersin.org MRM offers exceptional sensitivity and specificity by monitoring a specific precursor-to-product ion transition. nih.govfrontiersin.org This targeted approach allows for the accurate quantification of an analyte even in a highly complex matrix by filtering out background noise. nih.gov

In the analysis of related compounds like aspartic acid, a common precursor ion in positive ionization mode is the protonated molecule [M+H]⁺. For aspartic acid (MW 133.1 g/mol ), the precursor ion is m/z 134.0. nih.govresearchgate.net A characteristic fragmentation is the neutral loss of water and carbon monoxide, leading to a major product ion at m/z 88, or the loss of a formic acid group, resulting in a product ion at m/z 74. Another observed transition for aspartic acid is from the precursor at m/z 134.0 to a product ion at m/z 116.0. nih.govresearchgate.net For N-methyl-D-aspartate (MW 147.1 g/mol ), a common transition monitored is from the precursor ion at m/z 148.0 to the product ion at m/z 88.0. nih.govresearchgate.net Based on these patterns, the protonated this compound (MW 147.13 g/mol ) would have a precursor ion at m/z 148.1. Expected fragmentations would include the loss of methanol (CH₃OH) to yield a product ion at m/z 116.0 or the loss of the methoxycarbonyl group (•COOCH₃) to yield a product ion at m/z 88.0.

The instrumental parameters, such as collision energy and cone voltage, are empirically optimized for each specific MRM transition to maximize the signal intensity of the product ion, thereby enhancing the sensitivity of the assay. researchgate.net

Table 2: Predicted and Observed MRM Transitions for Aspartic Acid and Derivatives

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| L-Aspartic Acid | 134.0 | 116.0 | Observed transition used for quantification. nih.govresearchgate.net |

| D-Aspartic Acid | 134.0 | 116.0 | Observed transition used for quantification. nih.govresearchgate.net |

| N-Methyl-D-Aspartate | 148.0 | 88.0 | Observed transition used for quantification. nih.govresearchgate.net |

| This compound | 148.1 | 116.0 | Predicted transition (loss of methanol). |

| This compound | 148.1 | 88.0 | Predicted transition (loss of methoxycarbonyl group). |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a compound and confirming its identity. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS instruments like Orbitrap or Time-of-Flight (TOF) analyzers can measure mass with errors in the parts-per-million (ppm) range. frontiersin.orgmdpi.com

For this compound, the molecular formula is C₅H₉NO₄. nih.gov Using the exact masses of the most abundant isotopes of carbon (12.000000 Da), hydrogen (1.007825 Da), nitrogen (14.003074 Da), and oxygen (15.994915 Da), the calculated monoisotopic mass is 147.053158 Da. nih.gov

An experimental determination using HRMS would yield a mass value extremely close to this theoretical value, allowing for the unambiguous confirmation of the elemental formula C₅H₉NO₄. This high mass accuracy is essential for differentiating this compound from other potential compounds that may have the same nominal mass but a different elemental composition. For instance, LC-MS analysis of asparagine methyl ester, which has the formula C₅H₁₀N₂O₃, shows a precursor ion [M+H]⁺ at m/z 147.076, demonstrating the ability of HRMS to distinguish between compounds with very similar masses. nih.gov

Table 3: Exact Mass Data for this compound

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₄ | PubChem nih.gov |

| Monoisotopic Mass | 147.05315777 Da | PubChem nih.gov |

| Instrumentation | Orbitrap, Time-of-Flight (TOF) | General frontiersin.orgmdpi.com |

| Accuracy | Typically < 5 ppm | General |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of its structure.

The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its key functional groups: the amine group (NH₂), the carboxylic acid group (COOH), and the methyl ester group (COOCH₃). Analysis of the closely related compound, aspartic acid dimethyl ester, provides insight into the expected spectral features. nist.gov Key absorptions would include:

N-H Stretching: The primary amine group will typically show stretching vibrations in the region of 3300-3500 cm⁻¹.

O-H Stretching: A broad absorption band from the carboxylic acid group is expected between 2500 and 3300 cm⁻¹.

C-H Stretching: Absorptions from the aliphatic C-H bonds will appear just below 3000 cm⁻¹.

C=O Stretching: Two distinct carbonyl (C=O) stretching bands are anticipated. The ester carbonyl typically absorbs strongly around 1735-1750 cm⁻¹, while the carboxylic acid carbonyl absorbs around 1700-1725 cm⁻¹. spectra-analysis.com

N-H Bending: The bending vibration of the primary amine often appears in the 1550-1650 cm⁻¹ range.

C-O Stretching: Strong bands corresponding to the C-O stretching of the ester and carboxylic acid groups are expected in the 1000-1300 cm⁻¹ region. akgec.ac.in

These characteristic absorption bands provide a molecular fingerprint, allowing for the confirmation of the functional groups within the this compound structure.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amine (R-NH₂) | N-H Stretch | 3300 - 3500 |

| Carboxylic Acid (R-COOH) | O-H Stretch | 2500 - 3300 (broad) |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 |

| Ester (R-COOR') | C=O Stretch | 1735 - 1750 |

| Carboxylic Acid (R-COOH) | C=O Stretch | 1700 - 1725 |

| Amine (R-NH₂) | N-H Bend | 1550 - 1650 |

| Ester / Carboxylic Acid | C-O Stretch | 1000 - 1300 |

Note: These are generalized ranges. Specific peak positions can be influenced by the molecular environment and sample state.

Chiral Separation and Enantiomeric Purity Determination

The enantiomers of aspartic acid and its derivatives, including the methyl ester, can be effectively separated and quantified using Chiral High-Performance Liquid Chromatography (HPLC). This technique relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers (D and L forms), leading to different retention times and thus, separation. yakhak.org

A variety of CSPs are available for amino acid separations. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are commonly used. yakhak.org Another effective class of CSPs for amino acids is based on macrocyclic glycopeptides, such as teicoplanin. For example, the enantiomers of aspartic acid have been successfully resolved on an Astec® CHIROBIOTIC® T column, which utilizes a teicoplanin CSP. sigmaaldrich.com

The mobile phase composition is critical for achieving optimal separation. It typically consists of a mixture of an organic solvent like methanol or acetonitrile and an aqueous buffer or acid modifier. nih.govsigmaaldrich.com For the separation of aspartic acid on the CHIROBIOTIC T column, a mobile phase of water, methanol, and formic acid was used. sigmaaldrich.com Detection is commonly performed using a UV detector. yakhak.orgsigmaaldrich.com The development of such chiral HPLC methods is crucial for determining the enantiomeric purity of commercial products and for research in fields where stereochemistry is critical. yakhak.orgjk-sci.com

Table 5: Example Chiral HPLC Method for Aspartic Acid Enantiomers

| Parameter | Condition |

| Column | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm |

| Mobile Phase | Water:Methanol:Formic Acid (30:70:0.02) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detector | UV at 205 nm |

| Result | Baseline separation of D- and L-Aspartic acid. sigmaaldrich.com |

Besides HPLC, other chromatographic techniques are employed for the enantiomeric separation of amino acid derivatives like this compound.

Chiral Gas Chromatography (GC): This method is highly effective for the analysis of volatile and thermally stable derivatives of amino acids. researchgate.net Amino acids themselves are not volatile enough for GC, so they must first be derivatized, for instance, into their N-alkoxycarbonyl alkyl ester forms. documentsdelivered.com The resulting derivatives, such as this compound, can then be separated on a GC column coated with a chiral stationary phase. A widely used CSP for this purpose is Chirasil-Val, which is a polysiloxane functionalized with L-valine-tert-butylamide. researchgate.netdocumentsdelivered.com This technique offers high resolution and rapid analysis times.

Thin-Layer Chromatography (TLC): Chiral separation can also be achieved using TLC, a simple and cost-effective method. In this approach, the stationary phase (e.g., silica (B1680970) gel) is impregnated with a chiral selector. For the separation of D/L-aspartic acid, L-arginine has been used as a chiral selector incorporated into the silica gel plate. asianpubs.org The enantiomers form transient diastereomeric complexes with the chiral selector, which have different affinities for the stationary and mobile phases, leading to different migration rates (Rf values) and thus, separation. asianpubs.org While not as high-resolution as HPLC or GC, chiral TLC is a useful tool for qualitative analysis and screening. asianpubs.org

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a fundamental analytical technique used in chemistry to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) within a sample. wikipedia.org For a synthesized compound like this compound, this method, often referred to as CHN analysis, serves as a crucial verification step. It provides quantitative data on the elemental composition, which is used to confirm the molecular formula of the compound and assess its purity. wikipedia.org

The procedure is typically performed via combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion gases (carbon dioxide, water vapor, and nitrogen gas) are measured. wikipedia.org The results are then compared against the theoretically calculated elemental percentages derived from the compound's proposed molecular formula. For a newly synthesized compound to be considered pure, the experimentally determined values should closely match the calculated values, typically within an accepted deviation of ±0.4%. nih.gov

For this compound, the molecular formula is C₅H₉NO₄. The theoretical elemental composition is calculated from its molecular weight and the atomic weights of its constituent elements.

Table 1: Theoretical Elemental Composition of this compound (C₅H₉NO₄)

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 40.82% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 6.17% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.52% |

| Oxygen | O | 15.999 | 4 | 63.996 | 43.49% |

| Total | 147.13 | 100.00% |

In research findings, the data from elemental analysis is conventionally presented as a comparison between the calculated ("Calcd.") and experimentally found ("Found") percentages. While specific experimental data for every synthesis is unique, the results for a pure sample of this compound are expected to fall within a narrow range around the theoretical values.

Table 2: Comparison of Theoretical vs. Expected Experimental CHN Analysis

| Element | Theoretical Mass % (Calculated) | Typical Experimental Range (±0.4%) |

| Carbon (C) | 40.82% | 40.42% - 41.22% |

| Hydrogen (H) | 6.17% | 5.77% - 6.57% |

| Nitrogen (N) | 9.52% | 9.12% - 9.92% |

This comparison serves as a powerful quality control measure in organic synthesis. A significant deviation from the expected range could indicate the presence of impurities, residual solvents, or that the incorrect compound was synthesized. Therefore, CHN analysis is a standard and indispensable tool for the compositional verification of this compound.

Computational and Theoretical Investigations of Aspartic Acid Methyl Ester

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules, including their conformational preferences and interactions with other chemical species.

The conformational landscape of aspartic acid methyl ester is crucial for understanding its interactions and reactivity. Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in exploring the potential energy surface of related molecules like L-aspartic acid dimethyl ester.

One comprehensive study on L-aspartic acid dimethyl ester (a closely related diester) and its N-acetylated derivative utilized the ωB97X-D/aug-cc-pVTZ level of theory to identify stable conformers in both the isolated phase and in solution. researchgate.netscience.govnih.gov This level of theory is adept at accounting for dispersion interactions, which are critical for accurately modeling intramolecular forces. The analysis revealed the existence of multiple stable conformers, with their relative stabilities being determined by a combination of steric and hyperconjugative effects. researchgate.netscience.govnih.gov

Intramolecular hydrogen bonding was found to be a secondary, though still present, factor in determining the conformational preferences. researchgate.netscience.govnih.gov The theoretical findings were validated by comparing calculated 3JHH coupling constants with experimental NMR data across various aprotic solvents, showing excellent agreement. researchgate.netscience.gov This synergy between theoretical calculations and experimental data provides a high degree of confidence in the predicted conformational preferences.

Table 1: Factors Influencing Conformer Stability in Aspartic Acid Esters

| Factor | Description | Significance |

| Steric Effects | Repulsive interactions between bulky groups. | Primary determinant of relative conformer energies. |

| Hyperconjugation | Stabilizing interactions from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent antibonding orbital. | Contributes significantly to the stability of certain conformers. |

| Intramolecular H-Bonding | Weak hydrogen bonds between the amino or amide group and the ester carbonyls. | Plays a secondary role in stabilizing specific conformations. |

This table summarizes the key intramolecular interactions governing the conformational landscape of aspartic acid esters as determined by computational studies.

While specific molecular docking or host-guest studies for this compound are not extensively documented in the provided search results, the principles of computational prediction of such interactions are well-established. Molecular docking simulations are a primary tool for predicting how a small molecule (ligand), such as this compound, might bind to a receptor, typically a protein. These simulations explore various possible orientations and conformations of the ligand within the receptor's binding site and score them based on factors like intermolecular forces (hydrogen bonds, electrostatic interactions, van der Waals forces) and solvation effects.

For amino acid derivatives, key interactions often involve:

Hydrogen bonding: The amino group and the ester/acid carbonyl groups are prime candidates for forming hydrogen bonds with polar residues in a binding pocket.

Electrostatic interactions: The partial charges on the atoms of this compound will interact favorably with complementary charges in the binding site.

Host-guest chemistry, for instance with cyclodextrins, can also be modeled computationally. nih.gov DFT and other methods can be used to calculate the binding energies of the inclusion complex, providing insights into the stability and geometry of the host-guest assembly. nih.gov Such studies on related molecules indicate that the formation of stable complexes is driven by a combination of hydrophobic effects (for nonpolar parts of the guest) and specific interactions like hydrogen bonding at the rim of the cyclodextrin cavity.

Quantum Chemistry and Density Functional Theory (DFT) Calculations

Quantum chemistry, and particularly DFT, offers a more detailed understanding of the electronic structure and its influence on the chemical behavior of this compound.

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions, including identifying intermediates and transition states. For this compound, relevant reactions include hydrolysis, esterification, and peptide bond formation.

A study on the base-catalyzed hydrolysis of amino acid esters complexed to a palladium center utilized DFT (B3LYP/LANL2DZ) to explore the reaction mechanism. ekb.eg Such calculations can map out the energy profile of the reaction, identifying the transition state for the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon. The activation energy for this step can be calculated, providing a theoretical basis for the observed reaction rates.

Similarly, the mechanism of acid-catalyzed esterification and hydrolysis has been investigated using DFT. rsc.org These studies often reveal the role of protonation in activating the carbonyl group toward nucleophilic attack. The calculations can model the formation of tetrahedral intermediates and the subsequent proton transfers leading to the products. For this compound, a critical side reaction in peptide synthesis is aspartimide formation. researchgate.net This intramolecular cyclization can be modeled using DFT to understand the factors that favor this undesired pathway and to design strategies to prevent it.

Table 2: Computationally Studied Reaction Parameters

| Reaction Type | Key Computational Insights |

| Ester Hydrolysis | Identification of transition state for nucleophilic attack, calculation of activation energies. |

| Peptide Coupling | Modeling of amide bond formation, investigation of side reactions like aspartimide formation. |

| Esterification | Elucidation of the role of acid catalysis in activating the carbonyl group. |

This table highlights the application of DFT in understanding various reactions involving this compound.

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations can provide a wealth of information about the electronic properties of this compound.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. For a molecule like this compound, the HOMO is likely to be localized on the nitrogen atom of the amino group and the oxygen atoms of the carbonyl groups, indicating these are sites for electrophilic attack. The LUMO is expected to be centered on the carbonyl carbons, making them susceptible to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. semanticscholar.org

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. uni-muenchen.de Regions of negative potential (typically colored red) indicate electron-rich areas that are attractive to electrophiles, such as the carbonyl oxygens. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For aspartic acid and its derivatives, the most negative potential is associated with the carboxylate oxygen atoms, making them prime sites for interaction with positive charges or hydrogen bond donors. researchgate.netnih.gov

Reactivity Descriptors: DFT can be used to calculate a range of chemical reactivity descriptors, such as chemical potential, hardness, softness, and the Fukui function. worldscientific.com These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict the most likely sites for electrophilic and nucleophilic attack. For instance, the Fukui function can pinpoint the specific atoms within the molecule that are most susceptible to a given type of reaction.

Q & A

Q. What are the established synthetic routes for producing aspartic acid methyl ester, and how can purity be optimized?

this compound is typically synthesized via esterification of aspartic acid using methanol under acidic catalysis (e.g., HCl or H₂SO₄). Key steps include:

- Amino group protection : Use formyl or acetyl groups to prevent side reactions during esterification .

- Esterification : React protected aspartic acid with methanol under reflux, followed by deprotection .

- Purification : Crystallization or column chromatography to isolate the ester. Purity can be verified via NMR (e.g., methyl ester proton signals at δ 3.6–3.8 ppm) and HPLC (retention time comparison with standards) .

Q. What analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy : Confirm esterification via methyl group signals (¹H NMR) and carbonyl peaks (¹³C NMR at ~170 ppm) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 147 for C₅H₉NO₄) and fragmentation patterns validate structure .

- HPLC : Quantify purity using reverse-phase columns (C18) with UV detection at 210–220 nm .

Q. How can researchers determine the physicochemical properties of this compound experimentally?

- Thermogravimetric analysis (TGA) : Measure decomposition temperature (Td) under nitrogen atmosphere.

- Differential scanning calorimetry (DSC) : Determine melting point (Tm) and enthalpy of fusion (ΔfusH) .

- Boiling point : Use microdistillation apparatus, referencing NIST data (e.g., Tboil ≈ 215°C for similar esters) .

Advanced Research Questions

Q. How does this compound’s stability vary under different pH and temperature conditions?

- Experimental design :

Prepare buffered solutions (pH 2–12) and incubate the ester at 25°C, 40°C, and 60°C.

Monitor degradation via HPLC every 24 hours.

Identify decomposition products (e.g., aspartic acid, methanol) using GC-MS .

- Key findings : Methyl esters hydrolyze faster in alkaline conditions due to nucleophilic attack by OH⁻. Stability decreases exponentially with temperature (Arrhenius kinetics) .

Q. What computational methods can predict this compound’s reactivity in enzymatic systems?

- Density functional theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites.

- Molecular dynamics (MD) simulations : Model interactions with hydrolases (e.g., esterases) to predict binding affinities .

- Validation : Compare computational results with experimental kinetic data (e.g., kcat/Km from enzyme assays) .